2-Sulfamoylbenzene-1-diazonium
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Overview
Description
2-Sulfamoylbenzene-1-diazonium is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The diazonium group is highly reactive and can participate in a variety of chemical reactions, making diazonium salts valuable intermediates in organic synthesis .
Preparation Methods
The synthesis of 2-Sulfamoylbenzene-1-diazonium typically involves the diazotization of 2-sulfamoylaniline. This process includes the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to 2-sulfamoylaniline.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Sulfamoylbenzene-1-diazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles through reactions such as the Sandmeyer reaction.
Coupling Reactions: Diazonium salts can couple with phenols or aromatic amines to form azo compounds, which are often used as dyes.
Reduction: The diazonium group can be reduced to form the corresponding amine.
Common reagents used in these reactions include copper(I) salts, phenols, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Sulfamoylbenzene-1-diazonium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Sulfamoylbenzene-1-diazonium involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium group acts as an excellent leaving group, facilitating the formation of new bonds with nucleophiles. This reactivity is harnessed in synthetic chemistry to introduce functional groups into aromatic compounds .
Comparison with Similar Compounds
2-Sulfamoylbenzene-1-diazonium can be compared with other diazonium salts such as:
Benzenediazonium chloride: Similar in reactivity but lacks the sulfonamide group, making it less versatile in certain applications.
4-Nitrobenzenediazonium: Contains a nitro group, which can influence the reactivity and stability of the diazonium ion.
The presence of the sulfonamide group in this compound provides unique properties, such as increased solubility in water and potential biological activity, distinguishing it from other diazonium salts .
Properties
CAS No. |
50856-76-3 |
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Molecular Formula |
C6H6N3O2S+ |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
2-sulfamoylbenzenediazonium |
InChI |
InChI=1S/C6H6N3O2S/c7-9-5-3-1-2-4-6(5)12(8,10)11/h1-4H,(H2,8,10,11)/q+1 |
InChI Key |
RYUYRPINJYFOLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+]#N)S(=O)(=O)N |
Origin of Product |
United States |
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